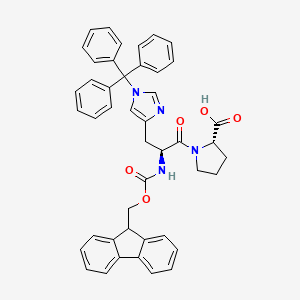

Fmoc-His(Trt)-Pro-OH

Description

The exact mass of the compound this compound is 716.29987039 g/mol and the complexity rating of the compound is 1210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H40N4O5/c50-42(49-26-14-25-41(49)43(51)52)40(47-44(53)54-29-39-37-23-12-10-21-35(37)36-22-11-13-24-38(36)39)27-34-28-48(30-46-34)45(31-15-4-1-5-16-31,32-17-6-2-7-18-32)33-19-8-3-9-20-33/h1-13,15-24,28,30,39-41H,14,25-27,29H2,(H,47,53)(H,51,52)/t40-,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWRGRQWUVYOPN-YATWDLPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H40N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Significance of Fmoc His Trt Pro Oh in Peptide Science

Role of Fmoc-His(Trt)-Pro-OH as a Core Dipeptide Building Block in Synthetic Methodologies

This compound serves as a crucial dipeptide building block in various synthetic strategies. chemimpex.com The use of pre-formed dipeptides like this one can offer significant advantages over the stepwise addition of single amino acids. One of the primary benefits is the mitigation of "difficult sequences," which are peptide chains prone to aggregation and incomplete reactions during synthesis. altabioscience.comresearchgate.net The Proline residue in the this compound sequence can act as a "chain-breaking" element, disrupting the secondary structures that lead to aggregation.

A significant challenge in peptide synthesis is the risk of racemization, the conversion of a chiral amino acid to its mirror image, which can lead to inactive or even harmful peptide products. The Histidine residue is particularly susceptible to racemization during the coupling step. nih.govadvancedchemtech.compeptide.com By coupling this compound as a single unit, the risk of racemization at the Histidine residue is circumvented for this particular bond formation.

Historical and Current Perspectives on Fmoc/Trt Protecting Group Strategy in Peptide Synthesis

The development of protecting group strategies has been pivotal in the advancement of peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group, introduced by Carpino and Han in 1970, revolutionized the field. altabioscience.compeptide.com It serves as a temporary protecting group for the α-amino group of an amino acid. Its key advantage lies in its lability to mild basic conditions, typically using piperidine (B6355638), which is a gentler alternative to the harsh acidic conditions required for the older Boc (tert-butyloxycarbonyl) protecting group. altabioscience.comnih.goviris-biotech.de This milder deprotection scheme makes the Fmoc strategy compatible with a wider range of sensitive amino acids and modifications. altabioscience.com By the mid-1990s, Fmoc chemistry had become the dominant method in many peptide synthesis laboratories. nih.gov

The Trityl (Trt) group is a bulky, acid-labile protecting group used for the side chain of several amino acids, including Histidine. ontosight.ai In the case of this compound, the Trt group protects the imidazole (B134444) side chain of Histidine. chemimpex.com This protection is crucial to prevent side reactions at the reactive imidazole ring and to suppress racemization. peptide.comcore.ac.uk The bulkiness of the Trt group also helps to minimize certain unwanted side reactions. core.ac.uk The combination of the base-labile Fmoc group for the N-terminus and the acid-labile Trt group for the side chain is an example of an "orthogonal" protection scheme. altabioscience.compeptide.com This orthogonality allows for the selective removal of one protecting group without affecting the other, providing precise control over the synthesis process.

Methodological Frameworks in Solid-Phase Peptide Synthesis Utilizing this compound

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, is the most common method for creating peptides in the laboratory. peptide.com In this technique, the peptide is assembled step-by-step while anchored to an insoluble resin support. altabioscience.comcore.ac.uk The use of this compound fits seamlessly into the standard Fmoc-based SPPS workflow.

The synthesis cycle begins with the deprotection of the N-terminal Fmoc group of the growing peptide chain attached to the resin. This is followed by the coupling of the next amino acid or, in this case, the this compound dipeptide. The carboxylic acid of the dipeptide is activated using a coupling reagent to facilitate the formation of a peptide bond with the newly freed amino group of the resin-bound peptide. rsc.org After the coupling reaction, any unreacted amino groups may be "capped" to prevent the formation of deletion sequences. iris-biotech.de This cycle of deprotection, coupling, and washing is repeated until the desired peptide sequence is assembled.

Finally, the completed peptide is cleaved from the resin support, and all the side-chain protecting groups, including the Trt group on the Histidine residue, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). altabioscience.comsigmaaldrich.com The use of scavengers in the cleavage cocktail is often necessary to trap the reactive cationic species generated during deprotection, thereby preventing modification of sensitive residues like Tryptophan. sigmaaldrich.com

The application of this compound in SPPS is particularly valuable for synthesizing peptides where the His-Pro sequence is present, offering a more efficient and reliable method compared to the stepwise addition of the individual amino acids.

Synthetic Methodologies and Process Optimization for Fmoc His Trt Pro Oh Integration

Coupling Chemistry of Fmoc-His(Trt)-OH with Proline and Analogues

The formation of the peptide bond between the bulky Fmoc-His(Trt)-OH and the secondary amine of proline is a sterically hindered reaction that requires robust activation methods to achieve high yields and minimize side reactions.

Evaluation of Coupling Reagents and Activators in Fmoc-His(Trt)-Pro-OH Formation

The choice of coupling reagent is paramount in overcoming the steric hindrance and preventing racemization of the histidine residue during the formation of the this compound bond. A variety of reagents have been evaluated for this purpose, each with its own set of advantages and limitations.

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt. evitachem.comchempep.com These additives are known to accelerate acylation and reduce racemization. chempep.com For particularly challenging couplings involving sterically hindered amino acids like the His-Pro linkage, more potent activating agents are often employed. chempep.com

Phosphonium (B103445) salts, such as BOP and PyBOP, and aminium/uronium salts, like HBTU, TBTU, and HATU, have become popular choices in solid-phase peptide synthesis (SPPS). chempep.comgoogle.com These reagents can convert the Fmoc-amino acid into a highly reactive active ester, facilitating efficient coupling. chempep.com For instance, TBTU converts the Fmoc amino acid into the active OBt ester in the presence of a base like N,N-diisopropylethylamine (DIPEA). chempep.com However, the use of excess base can sometimes lead to racemization, particularly with sensitive residues like cysteine and serine. chempep.com

Specifically for the racemization-prone Fmoc-His(Trt)-OH, certain reagents have shown superior performance. 3-(Diethoxyphosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) is noted for its remarkable resistance to racemization and is considered a reagent of choice for coupling this derivative. bachem.comchimia.ch The use of pre-formed active esters, such as the pentafluorophenyl (OPfp) ester of Fmoc-His(Trt)-OH, is another effective strategy to minimize racemization risk during coupling. evitachem.combachem.com

The selection of the appropriate coupling reagent and conditions is a critical factor in the successful synthesis of peptides containing the this compound sequence, directly impacting the purity and yield of the final product. chemimpex.com

Interactive Table: Comparison of Coupling Reagents for this compound Formation

| Coupling Reagent/System | Additive/Base | Key Advantages | Potential Drawbacks |

| DCC/DIC | HOBt, HOAt | Cost-effective, widely used. evitachem.comchempep.com | Formation of insoluble urea (B33335) byproduct (DCC), potential for racemization. chempep.combachem.com |

| HBTU, TBTU | DIPEA, Collidine | Efficient activation, popular in SPPS. chempep.com | Potential for guanidinylation side reaction, racemization with excess base. chempep.compeptide.com |

| HATU | DIPEA | Highly potent, suitable for difficult couplings. google.comrsc.org | Higher cost compared to carbodiimides. |

| PyBOP | DIPEA | Effective for sterically hindered couplings. chempep.comgoogle.com | Can be less effective than HATU for very difficult sequences. |

| DEPBT | Excellent resistance to racemization, particularly for Fmoc-His(Trt)-OH. bachem.comchimia.ch | May have slower reaction kinetics compared to some uronium salts. | |

| Fmoc-His(Trt)-OPfp | Pre-activated, minimizes racemization during coupling. evitachem.combachem.com | Requires prior synthesis of the active ester. |

Kinetic and Mechanistic Studies of Peptide Bond Formation Involving Fmoc-His(Trt) and Proline

The kinetics of peptide bond formation between Fmoc-His(Trt)-OH and proline are significantly influenced by steric factors and the chosen activation method. The bulky trityl (Trt) protecting group on the histidine side chain and the rigid, cyclic structure of proline create a sterically demanding environment at the reaction center. peptide.com

Studies have shown that pre-activation of the amino acid for a short period before addition to the resin-bound proline can be beneficial. rsc.orgchemrxiv.org However, prolonged pre-activation, especially with uronium/aminium reagents, should be avoided for Fmoc-His(Trt)-OH as it can increase the risk of racemization. chempep.com The imidazole (B134444) nitrogen of the histidine ring can catalyze this racemization. chempep.comnih.gov

The reaction solvent also plays a role. While DMF is a standard solvent, alternatives like N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) can sometimes improve coupling efficiency, particularly in cases of peptide aggregation. peptide.comunifi.it The rate of the coupling reaction can be monitored using various colorimetric tests, such as the Kaiser test for primary amines, although specific tests are needed for the secondary amine of proline. chempep.comiris-biotech.de

Fmoc Deprotection Strategies and Their Impact on this compound Sequence Integrity

The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step that must be both efficient and selective to avoid compromising the integrity of the growing peptide chain, especially one containing the sensitive His-Pro linkage.

Comparative Analysis of Base-Labile Fmoc-Removal Reagents

The standard reagent for Fmoc deprotection is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orgiris-biotech.dersc.org The mechanism involves a base-catalyzed β-elimination. embrapa.br While effective, piperidine has toxicity concerns, prompting research into alternatives. mdpi.comresearchgate.net

4-methylpiperidine (4MP) has emerged as a viable alternative, showing comparable deprotection efficiency to piperidine. mdpi.comresearchgate.net Piperazine (B1678402) is another option, though it may exhibit slower kinetics at similar concentrations and can have solubility issues in pure DMF. rsc.orgmdpi.com Combinations of a weaker base like piperazine with a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective and rapid deprotection solutions. rsc.org For instance, a mixture of 5% piperazine and 2% DBU can be faster than 20% piperidine. rsc.org

The choice of deprotection reagent can be critical when dealing with sensitive sequences. For example, the His(Trt) group is acid-labile but generally stable to the basic conditions of Fmoc removal. thermofisher.com However, prolonged exposure to strong bases can lead to side reactions.

Interactive Table: Comparison of Fmoc-Removal Reagents

| Reagent/System | Concentration/Solvent | Advantages | Disadvantages/Side Reactions |

| Piperidine (PP) | 20% in DMF | Well-established, effective. rsc.orgrsc.org | Toxicity concerns, can cause aspartimide formation, diketopiperazine formation. peptide.comacs.org |

| 4-Methylpiperidine (4MP) | 20% in DMF | Less toxic than piperidine, comparable efficiency. mdpi.comresearchgate.net | May still cause base-mediated side reactions. |

| Piperazine (PZ) | 5-10% in DMF/Ethanol | Lower toxicity. mdpi.com | Slower kinetics, lower solubility in DMF. rsc.orgmdpi.com |

| Piperazine/DBU | 5% Piperazine / 2% DBU in DMF | Very rapid deprotection. rsc.org | Requires careful optimization to avoid base-sensitive side reactions. |

| THIQ in DMI | 20% THIQ in DMI | Greener alternative, effective for many amino acids. acs.org | May be less effective for bulky residues or longer peptides. acs.org |

Optimized Protocols for Minimizing Side Reactions During Deprotection

Several side reactions can occur during the Fmoc deprotection step, particularly with sensitive sequences like His-Pro. One major issue is the formation of diketopiperazine (DKP). peptide.comacs.org When the dipeptide H-Pro-Xaa-resin is deprotected, the newly liberated N-terminal amine of proline can readily attack the ester linkage to the resin, cyclizing to form a DKP and cleaving the peptide from the support. The His-Pro sequence is particularly susceptible to this. acs.org To mitigate DKP formation, one strategy is to couple the third amino acid rapidly after deprotection or to use a dipeptide building block, thus bypassing the problematic dipeptide-resin intermediate. peptide.com

Another common side reaction is aspartimide formation if an aspartic acid residue is present in the sequence. peptide.com This can be suppressed by adding HOBt to the piperidine deprotection solution. chempep.compeptide.com Racemization of sensitive residues like histidine can also occur under basic conditions, although the Trt protecting group offers substantial protection. semanticscholar.org Using milder deprotection conditions, such as lower concentrations of base or shorter reaction times, can help minimize this risk. chimia.ch Adding a small amount of a weak acid, like formic acid, to the deprotection solution can also help to quench the basicity and reduce certain side reactions. rsc.orgrsc.org

Solid Support Selection and Linker Effects on this compound Derivatization

The choice of solid support and the type of linker used to attach the growing peptide chain are crucial for a successful solid-phase synthesis, particularly when dealing with sequences prone to side reactions like the His-Pro dipeptide.

For the synthesis of C-terminal peptide amides, resins with linkers like Rink Amide are commonly used. rsc.orgembrapa.br For peptides with a C-terminal carboxylic acid, Wang resin or the more acid-labile 2-chlorotrityl chloride (2-Cl-Trt) resin are frequent choices. embrapa.brbris.ac.uk

The 2-Cl-Trt resin is particularly advantageous for sequences susceptible to diketopiperazine (DKP) formation, such as those containing a C-terminal proline. peptide.comacs.org The steric bulk of the 2-chlorotrityl linker sterically hinders the intramolecular cyclization reaction that leads to DKP formation. peptide.com Furthermore, cleavage from 2-Cl-Trt resin can be achieved under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups like the Trt group on histidine if a fully protected peptide fragment is desired. bris.ac.uk

Advanced Techniques in this compound Containing Peptide Assembly

The successful incorporation of the dipeptide unit this compound into a growing peptide chain is a critical step that can be influenced by numerous factors, primarily the inherent sensitivity of the histidine residue. The trityl (Trt) protecting group on the imidazole side chain of histidine offers protection against side reactions but does not fully prevent the risk of racemization during the activation step of the carboxyl group. amazonaws.commedchemexpress.com The proximity of the imidazole nitrogen's lone pair electrons to the alpha-carbon hydrogen makes the proton susceptible to abstraction, leading to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity. amazonaws.com This is a significant challenge, as enantiomeric purity is paramount for the biological activity of the final peptide. amazonaws.com Furthermore, the subsequent proline residue introduces unique conformational constraints that can affect coupling efficiency. Advanced synthesis techniques, particularly in automated and microwave-assisted solid-phase peptide synthesis (SPPS), have been developed to address these challenges, enabling efficient and high-purity assembly of peptides containing this sequence.

Automated Solid-Phase Peptide Synthesis Parameters

Automated SPPS provides a reliable and reproducible method for assembling peptides, and the successful integration of this compound requires careful optimization of synthesis parameters. researchgate.net The choice of coupling reagents, additives, and reaction conditions is crucial to maximize yield and minimize side reactions, especially racemization.

Histidine is known to be one of the most susceptible amino acids to racemization during coupling. researchgate.net For Fmoc-His(Trt)-OH, this is often catalyzed by the imidazole ring nitrogen. chempep.com To mitigate this, the addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) during the activation step is highly recommended. researchgate.netadvancedchemtech.com These additives help to suppress racemization. advancedchemtech.com

Carbodiimide-based activation, for instance using N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like Oxyma Pure, has proven effective. amazonaws.comacs.org This combination creates a more acidic environment compared to uronium-based reagents (like HBTU) with a tertiary base (like DIEA), which can further reduce epimerization. amazonaws.comigz.ch The use of excess base should generally be avoided when coupling Fmoc-His(Trt)-OH. chempep.com

While elevated temperatures can accelerate coupling, they also increase the risk of racemization for sensitive residues like His(Trt). windows.net Therefore, coupling of Fmoc-His(Trt)-OH is often performed at controlled, sometimes lower, temperatures (e.g., 50°C) for a longer duration to ensure complete reaction without significant loss of chiral purity. amazonaws.com In contrast, alternative protecting groups for histidine, such as the tert-butyloxycarbonyl (Boc) group, may allow for the use of higher coupling temperatures with less epimerization. amazonaws.comwindows.net

Below is a table summarizing typical parameters for the automated SPPS coupling of Fmoc-His(Trt)-OH.

| Parameter | Recommendation | Rationale |

|---|---|---|

| Activation Method | DIC / Oxyma Pure | Provides an acidic environment that suppresses racemization compared to uronium/aminium salt methods with tertiary bases. amazonaws.comigz.ch |

| Additives | HOBt or HOAt | Minimizes racemization by forming a less reactive intermediate ester, reducing the lifetime of the highly reactive activated state. researchgate.netadvancedchemtech.com |

| Base | Use minimal or no tertiary amine base (e.g., DIEA). Collidine may be a less racemizing alternative if a base is required. chempep.com | Tertiary bases like DIPEA can promote racemization, especially for sensitive residues like Cys and His. chempep.com |

| Coupling Temperature | Room Temperature to 50°C | Balances coupling efficiency with the need to control epimerization. Higher temperatures significantly increase racemization risk for His(Trt). amazonaws.com |

| Pre-activation Time | Short (e.g., 1-5 minutes) | Minimizes the time the amino acid spends in the highly reactive, racemization-prone activated state before coupling to the resin. rsc.org |

| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Standard polar aprotic solvents that effectively solvate the resin and reagents, facilitating the reaction. rsc.org |

Microwave-Assisted Peptide Synthesis Considerations

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technology that dramatically accelerates both the deprotection and coupling steps in SPPS. ekb.egresearchgate.net The application of microwave energy can enhance reaction kinetics, often leading to higher purity crude products in significantly less time. ekb.eg However, when incorporating a sensitive unit like this compound, specific considerations must be taken to harness the benefits of microwave heating without inducing unwanted side reactions.

A primary concern with MAPS is the potential for increased racemization due to the high temperatures employed. researchgate.net Histidine is particularly vulnerable under these conditions. nih.gov Effective temperature control, using internal fiber-optic sensors, is critical to prevent temperature spikes that can lead to epimerization. acs.org Research has shown that while microwave energy accelerates the reaction, optimized methods can control common side reactions. researchgate.netresearchgate.net

For histidine-containing peptides, studies have explored various strategies to minimize racemization during microwave-assisted synthesis. One approach involves using coupling reagents that are less prone to causing epimerization at elevated temperatures. As with automated SPPS, the combination of DIC and Oxyma Pure is highly effective in MAPS, providing rapid coupling with suppressed racemization. amazonaws.comacs.org

Another strategy involves modifying the reaction conditions. For instance, using Fmoc-His(Boc)-OH instead of Fmoc-His(Trt)-OH has been shown to allow for much higher coupling temperatures (e.g., 90°C or 105°C) in microwave synthesis with minimal epimerization. windows.net This highlights the critical role of the side-chain protecting group in high-temperature synthesis. When using the Trt group, a lower microwave temperature setting is advisable.

The following table presents epimerization data comparing His(Trt) and His(Boc) under different synthesis conditions, illustrating the impact of the protecting group and temperature.

| Histidine Derivative | Coupling Conditions | Synthesis Method | Resulting D-Isomer (%) | Reference |

|---|---|---|---|---|

| Fmoc-His(Trt)-OH | 50°C, 10 min | HE-SPPS | 2.88% | amazonaws.com |

| Fmoc-His(Boc)-OH | 90°C, 2 min | HE-SPPS | 1.29% | amazonaws.com |

| Fmoc-His(Trt)-OH | 90°C | Microwave SPPS (CarboMAX) | >16% | amazonaws.com |

| Fmoc-His(Boc)-OH | 90°C | Microwave SPPS (CarboMAX) | 0.81% | amazonaws.com |

HE-SPPS: High-Efficiency Solid-Phase Peptide Synthesis, a microwave-based method.

The development of aqueous microwave-assisted SPPS also presents a greener alternative, which has been successfully used for the synthesis of histidine-containing peptides with low racemization levels. nih.gov In such protocols, coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have proven effective in water-based systems under microwave irradiation. nih.gov These advanced methods demonstrate that with careful selection of protecting groups, reagents, and precise control over reaction parameters, microwave technology can be effectively utilized for the rapid and efficient synthesis of peptides containing the challenging this compound sequence.

Investigation of Stereochemical Integrity and Side Reaction Mitigation in Fmoc His Trt Pro Oh Containing Peptides

Racemization Studies of Histidine Residues during Fmoc-His(Trt)-Pro-OH Coupling

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis. acs.orgscite.ai The loss of chiral purity at the histidine α-carbon can significantly impact the final peptide's biological activity. cem.com This section explores the factors influencing this side reaction and the strategies to maintain stereochemical integrity.

Influence of Coupling Conditions on Racemization Rate

The degree of histidine racemization is highly dependent on the specific conditions employed during the coupling step. Key factors include the choice of coupling reagent, the presence and type of additives, pre-activation time, and temperature.

Coupling Reagents and Additives: The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxybenzotriazole (B26582) (HOBt) is a commonly used method to minimize racemization. nih.govnih.gov Acidic coupling conditions are generally sufficient to maintain the stereochemistry of Fmoc-His(Trt)-OH. nih.gov However, base-mediated activation methods, such as those using uronium or phosphonium (B103445) reagents like HCTU in the presence of N,N-diisopropylethylamine (DIPEA), can lead to significant epimerization. nih.gov Even mild coupling reagents can induce some level of racemization; for instance, using DIC/Oxyma with Fmoc-His(Trt)-OH has been reported to yield 1.8% of the D-isomer, a figure that can rise dramatically with increased temperature. nih.gov

Pre-activation Time: The duration for which the amino acid is activated before being added to the peptide-resin is a critical parameter. acs.org Studies have shown a direct correlation between pre-activation time and the extent of racemization. For example, with HCTU/6-Cl-HOBt/DIPEA activation, the level of racemization for Fmoc-His(Trt)-OH increased from 1% with no pre-activation to 7.8% after a 5-minute pre-activation period. nih.gov Intensive pre-activation stimulates this side reaction. acs.org Conversely, eliminating pre-activation (in situ activation) can boost other side reactions, such as Nα-endcapping by DIC, creating a need to balance these competing pathways. acs.orgscite.ai

Temperature: Elevated temperatures, often used to overcome aggregation and improve coupling efficiency, can significantly accelerate the rate of racemization. nih.gov Research on the synthesis of Liraglutide, which has an N-terminal histidine, showed that coupling Fmoc-His(Trt)-OH at 90°C resulted in over 16% of the D-isomer. amazonaws.com

| Coupling Condition | Protecting Group | Resulting D-Isomer (%) | Reference Peptide/Study |

|---|---|---|---|

| HCTU/6-Cl-HOBt/DIPEA (0 min pre-activation) | Fmoc-His(Trt)-OH | 1.0% | Model Peptide Synthesis nih.gov |

| HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | Fmoc-His(Trt)-OH | 7.8% | Model Peptide Synthesis nih.gov |

| DIC/Oxyma (Room Temperature) | Fmoc-His(Trt)-OH | 1.8% | Dipeptide Synthesis nih.gov |

| DIC/Oxyma (55 °C) | Fmoc-His(Trt)-OH | 31.0% | Dipeptide Synthesis nih.gov |

| DIC/Oxyma (50 °C, 10 min) | Fmoc-His(Trt)-OH | 6.8% | Liraglutide Synthesis amazonaws.com |

| DIC/Oxyma (90 °C, 2 min) | Fmoc-His(Trt)-OH | >16% | Liraglutide Synthesis amazonaws.com |

| DIC/Oxyma (50 °C, 10 min) | Fmoc-His(Boc)-OH | 0.18% | Liraglutide Synthesis amazonaws.com |

| DIC/Oxyma (90 °C, 2 min) | Fmoc-His(Boc)-OH | 0.81% | Liraglutide Synthesis amazonaws.com |

Mechanistic Understanding of Alpha-Carbon Epimerization

The racemization of histidine occurs through the epimerization of its α-carbon. This process is primarily an intramolecular side reaction facilitated by the unique structure of the histidine side chain. cem.commdpi.com The mechanism involves the following steps:

Activation: The carboxylic acid group of Fmoc-His(Trt)-OH is activated by a coupling reagent, which increases the acidity of the proton on the α-carbon. cem.com

Proton Abstraction: The lone pair of electrons on the Nπ atom of the imidazole (B134444) ring acts as an internal base. cem.comnih.gov This nitrogen is positioned favorably to abstract the now-acidic α-proton. cem.commdpi.com

Enolate Formation: The abstraction of the proton results in the formation of a planar, achiral ester enolate intermediate. cem.com

Reprotonation: Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, leading to a mixture of both L- and D-isomers, thus causing racemization. cem.commdpi.com

This mechanism is distinct from the oxazolone (B7731731) formation pathway that can cause racemization for other amino acids, although both are base-catalyzed processes. mdpi.com The propensity of histidine to racemize via this direct enolization pathway is why it remains a challenge even when using urethane-based protecting groups like Fmoc, which are designed to suppress oxazolone formation. nih.gov

Strategies for Stereochemical Control

Several strategies have been developed to minimize or prevent racemization during the coupling of Fmoc-His(Trt)-OH.

Use of Additives: The addition of reagents like HOBt, HOAt, and Oxyma is a standard practice to suppress racemization. advancedchemtech.compeptide.com These additives react with the activated amino acid to form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.

Choice of Coupling Reagent: Selecting the appropriate coupling reagent is crucial. Phosphonium reagents like (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) are noted for their remarkable resistance to racemization and are considered a reagent of choice for coupling Fmoc-His(Trt)-OH. bachem.com Carbodiimide-based methods, particularly DIC/Oxyma, are also effective, especially under acidic conditions without a tertiary base. nih.govnih.gov

Control of Pre-activation: As racemization is time-dependent, minimizing the time the histidine residue remains in its activated state is critical. nih.gov This can be achieved by using in situ activation protocols where the coupling reagent is added directly to the resin-peptide mixture containing the amino acid, or by keeping pre-activation times as short as possible. acs.orgscite.ai

Side-Chain Protection Strategy: The nature of the protecting group on the imidazole ring significantly influences the basicity of the Nπ atom. The trityl (Trt) group is commonly used but does not sufficiently reduce the basicity of the Nπ nitrogen to prevent proton abstraction. Alternative protecting groups that are more electron-withdrawing can be more effective. For instance, replacing the Trt group with a tert-butyloxycarbonyl (Boc) group has been shown to dramatically reduce epimerization rates, even at elevated temperatures. amazonaws.com The Nπ-methoxybenzyloxymethyl (MBom) group has also been shown to effectively prevent racemization. nih.govresearchgate.net

Diketopiperazine (DKP) Formation in this compound Sequences

Diketopiperazine (DKP) formation is a significant side reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS), leading to chain termination and cleavage of the dipeptide from the resin. peptide.comnih.gov Sequences containing proline as the second residue, such as His-Pro, are particularly susceptible to this reaction, especially in Fmoc-based synthesis. peptide.com

Mechanisms of DKP Formation at His-Pro Junctions

DKP formation is an intramolecular cyclization reaction. nih.gov The mechanism is initiated after the Nα-Fmoc group is removed from the second amino acid (proline) in the growing peptide chain (H-Pro-resin).

The free secondary amine of the N-terminal proline attacks the ester carbonyl group that links the first amino acid (histidine) to the resin.

This nucleophilic attack leads to the formation of a six-membered ring, the diketopiperazine.

This process cleaves the dipeptide from the solid support, resulting in the loss of the desired product and termination of the peptide chain. nih.gov

The reaction is highly favored in Fmoc-SPPS because the deprotection step is carried out under basic conditions (typically with piperidine), which generates a free, nucleophilic amine. nih.gov The His-Pro sequence is especially prone to this side reaction due to the conformational constraints imposed by the proline ring, which can orient the N-terminal amine in close proximity to the C-terminal ester linkage, facilitating the intramolecular attack. nih.gov

Methodological Approaches for DKP Suppression

Several effective methods have been established to minimize or circumvent DKP formation in susceptible sequences.

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as 2-chlorotrityl chloride (2-CTC) resin, is a primary strategy. peptide.comresearchgate.net The steric hindrance provided by the trityl group on the linker physically obstructs the N-terminal amine from attacking the ester bond, thereby inhibiting cyclization. peptide.com

Dipeptide Coupling: A highly effective approach is to bypass the problematic dipeptide-resin intermediate altogether. This is achieved by coupling the third amino acid as a pre-formed dipeptide unit. For a sequence of Xaa-His-Pro, one would couple Fmoc-Xaa-His-OH to the proline-resin instead of coupling Fmoc-His-OH first. This avoids the presence of a free N-terminal amine at the dipeptide stage. peptide.comnih.gov

Modified Deprotection Conditions: While standard 20% piperidine (B6355638) in DMF promotes DKP formation, alternative deprotection cocktails can significantly reduce it. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically lower DKP formation compared to conventional methods. nih.govacs.org

Alternative N-terminal Protection: Using a different temporary Nα-protecting group for the second residue (proline) can be beneficial. For instance, an N-trityl (Trt) group can be used, which is removed under mildly acidic conditions. The resulting protonated amine is not nucleophilic, preventing DKP formation. The subsequent coupling can then be performed using in situ neutralization protocols. peptide.com

| Method | Principle | Applicability/Notes |

|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) Resin | Steric hindrance from the bulky linker group physically blocks the intramolecular cyclization reaction. | Highly effective for acid-sensitive peptides. Standard choice for suppressing DKP formation at the dipeptide stage. peptide.comresearchgate.net |

| Dipeptide Unit Coupling | Avoids the formation of the DKP-susceptible dipeptide-resin intermediate by coupling a pre-synthesized dipeptide (e.g., Fmoc-AA3-AA2-OH). | Very effective but limited by the commercial availability or need for custom synthesis of the required dipeptide. peptide.comnih.gov |

| Modified Fmoc Deprotection Reagents | Utilizing alternative base cocktails (e.g., 2% DBU/5% piperazine in NMP) that are less prone to catalyzing the cyclization reaction. | Can be implemented into existing Fmoc-SPPS protocols. May require optimization for different sequences. nih.govacs.org |

| Alternative Nα-Protection (e.g., Trt) | The protecting group on the second amino acid is removed under non-basic conditions (e.g., dilute TFA for Trt), yielding a protonated, non-nucleophilic amine. | Adds complexity to the synthesis protocol by requiring an orthogonal deprotection step. peptide.com |

Analysis of N-Terminal Modulations and Other Impurities in this compound Peptide Products

The synthesis of peptides containing the this compound sequence is susceptible to the formation of various impurities, including N-terminal modulations and other side products. These impurities can arise from the starting materials, side reactions during peptide elongation, and the final cleavage and deprotection steps. A thorough analysis of the crude peptide product is essential to identify and quantify these impurities to ensure the final product's purity and quality.

Common N-terminal modifications can increase the stability of peptides by preventing enzymatic degradation. creative-peptides.comtechnologynetworks.com For instance, N-terminal acetylation removes the positive charge from the amino terminus, which can mimic the natural structure of the peptide in a protein and enhance its stability. jpt.com

During solid-phase peptide synthesis (SPPS), a range of process-related and product-related impurities may be generated. Process-related impurities can include amino acid deletions or insertions, while product-related impurities often involve modifications such as oxidation or deamidation. rsc.orglcms.cz The use of high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) is a powerful technique for the separation, identification, and quantification of these impurities. rsc.orglcms.czlcms.czthermofisher.comnih.gov

Research Findings on N-Terminal Modulations

Several types of N-terminal modulations can occur in peptides synthesized using this compound. These modifications can alter the peptide's biological activity and stability. The table below outlines common N-terminal modulations observed in synthetic peptides.

Table 1: Common N-Terminal Modulations in Synthetic Peptides

| Modification | Description | Potential Cause |

|---|---|---|

| Pyroglutamate (pGlu) Formation | Cyclization of an N-terminal glutamine or glutamic acid residue. While not directly applicable to a His-Pro N-terminus, it is a common N-terminal modification in other sequences. | Acid- or base-catalyzed cyclization during synthesis or storage. |

| Acetylation | Addition of an acetyl group to the N-terminal amine. | Incomplete removal of acetic acid used in capping steps or as a scavenger, or deliberate modification. |

| Formylation | Addition of a formyl group to the N-terminal amine. | Use of solvents like dimethylformamide (DMF) which can degrade to formic acid. |

| Adducts from Coupling Reagents | Formation of adducts with activating agents (e.g., DIC, HBTU) or their byproducts. | Incomplete removal of excess coupling reagents and byproducts. |

| Deletion of N-terminal Residue | Absence of the N-terminal amino acid (Histidine in this case). | Incomplete coupling of the first amino acid to the resin-bound peptide. |

Analysis of Other Impurities

Beyond N-terminal modifications, a variety of other impurities can be present in the final peptide product. These can originate from the this compound dipeptide itself or from subsequent synthetic steps. Histidine residues are particularly prone to racemization during synthesis. advancedchemtech.com The use of additives like HOBt or HOAt can help to minimize this side reaction. advancedchemtech.com

The table below details other common impurities found in synthetic peptides, with particular relevance to those containing a His-Pro sequence.

Table 2: Common Impurities in Synthetic Peptides Containing His-Pro Sequences

| Impurity Type | Description | Potential Cause |

|---|---|---|

| Diastereomeric Impurities (D-His) | Incorporation of the D-isomer of histidine instead of the L-isomer. | Racemization of the Fmoc-His(Trt)-OH during activation and coupling. |

| Deletion Sequences (e.g., des-Pro) | Peptides missing one or more amino acid residues. | Incomplete coupling or deprotection steps during synthesis. |

| Insertion Sequences | Peptides with an additional amino acid residue. | Use of excess amino acid reagents or impurities in the starting materials. |

| Truncated Peptides | Shorter peptide chains resulting from premature termination of the synthesis. | Incomplete coupling or capping of unreacted amino groups. |

| Side-chain Adducts | Modification of the histidine side chain, for example, with byproducts from protecting group cleavage. | Reaction with carbocations generated during the cleavage of the trityl (Trt) group. |

| Oxidized Peptides | Oxidation of susceptible residues like methionine (if present in the sequence). | Exposure to oxidizing conditions during synthesis or purification. |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide (His-Pro), leading to cleavage from the resin. | Particularly prevalent with Proline at the second position from the N-terminus. |

The comprehensive characterization of these N-terminal modulations and other impurities is a critical aspect of quality control for synthetic peptides. waters.comoxfordglobal.comlcms.cz Regulatory bodies often have stringent requirements for the identification and quantification of impurities in therapeutic peptide products. oxfordglobal.com

Analytical Characterization and Quality Control in Fmoc His Trt Pro Oh Research

High-Resolution Chromatographic Techniques for Peptide Purity Assessment

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), stands as the primary technique for assessing the purity of Fmoc-His(Trt)-Pro-OH. This method separates the target peptide from impurities based on differences in hydrophobicity.

The purity of this compound is typically determined using RP-HPLC. The process involves a C18 stationary phase and a mobile phase gradient, commonly composed of acetonitrile (B52724) and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA). The gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, allows for the separation of the highly hydrophobic this compound from less hydrophobic impurities. Purity levels are generally expected to be high, often exceeding 98% as determined by integration of the peak area in the chromatogram at a specific UV detection wavelength, such as 220 nm or 254 nm.

Key Parameters in RP-HPLC Analysis of this compound:

| Parameter | Typical Condition | Purpose |

| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm particle size) | Provides a non-polar surface for hydrophobic interactions. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier; elutes the peptide from the column. |

| Gradient | Linear gradient of Mobile Phase B (e.g., 20% to 80% over 20-30 minutes) | Ensures separation of compounds with varying hydrophobicities. |

| Flow Rate | ~1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV spectrophotometry at 220 nm or 254 nm | Allows for sensitive detection of the peptide backbone and the Fmoc group. |

| Purity Specification | ≥98% | A common quality standard for research-grade synthetic peptides. |

The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions, while the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Spectroscopic Elucidation of this compound Product Structures

Spectroscopic techniques are indispensable for confirming the covalent structure of the synthesized this compound dipeptide. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to provide detailed information about the atomic arrangement within the molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) spectroscopy are used to verify the presence of all expected functional groups and to confirm the connectivity of the amino acid residues. In ¹H NMR, characteristic signals for the aromatic protons of the Fmoc, trityl (Trt), and histidine groups, as well as the aliphatic protons of the proline ring and the alpha-carbons, are expected. The integration of these signals should correspond to the number of protons in each part of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further be used to establish the bonding network between adjacent protons and between protons and their attached carbons, respectively, confirming the His-Pro linkage.

Quantitative Determination of Diastereomeric Ratios and By-products

The synthesis of peptides containing chiral amino acids like histidine and proline can potentially lead to racemization, resulting in the formation of diastereomers (e.g., L-His-D-Pro, D-His-L-Pro, D-His-D-Pro in addition to the desired L-His-L-Pro). As these diastereomers can have different biological activities and properties, their detection and quantification are critical quality control steps.

Chiral chromatography, a specialized form of HPLC, is the most direct method for separating and quantifying diastereomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Beyond diastereomers, other by-products can arise during synthesis. These may include deletion sequences (e.g., Fmoc-Pro-OH), incompletely protected sequences (e.g., Fmoc-His-Pro-OH), or products resulting from the premature cleavage of protecting groups. RP-HPLC methods, as described in section 4.1, are typically capable of separating these process-related impurities. The relative amount of each impurity is quantified by comparing its peak area to the total peak area in the chromatogram.

Mass Spectrometric Approaches for Sequence Verification and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for the quality control of this compound, primarily used for confirming the molecular weight and verifying the amino acid sequence.

Electrospray ionization (ESI) is a common soft ionization technique used for peptide analysis, as it minimizes fragmentation of the parent molecule. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the intact dipeptide. The experimentally determined monoisotopic mass should match the calculated theoretical mass, typically within a few parts per million (ppm), which serves as strong evidence for the correct elemental composition.

Theoretical vs. Experimental Mass Data for this compound:

| Parameter | Value |

| Chemical Formula | C₅₀H₄₄N₄O₅ |

| Calculated Monoisotopic Mass | 804.3315 g/mol |

| Typical Experimental Mass (ESI-MS) | 805.3388 [M+H]⁺, 827.3207 [M+Na]⁺ |

| Acceptable Mass Accuracy | < 5 ppm |

Tandem mass spectrometry (MS/MS) can be used for sequence verification. In this technique, the parent ion corresponding to this compound is isolated and fragmented. The resulting fragmentation pattern, showing characteristic b- and y-ions, confirms the sequence of amino acids. Furthermore, MS is highly sensitive for impurity profiling, capable of detecting and identifying low-level by-products that may not be fully resolved or characterized by HPLC alone.

Novel Protecting Group Chemistries for Histidine Derivatives in Fmoc Based Peptide Synthesis

Development and Evaluation of Alternative Imidazole (B134444) Side-Chain Protecting Groups for Histidine

To address the issue of racemization, several alternative protecting groups for the histidine imidazole side chain have been developed and evaluated. These alternatives often focus on protecting the π-nitrogen to prevent its involvement in the racemization mechanism. chimia.chpeptide.com

Key Alternative Protecting Groups:

t-Butoxymethyl (Bum): The Fmoc-His(π-Bum)-OH derivative has been shown to effectively suppress racemization. chimia.chbris.ac.uk However, its widespread use has been limited by the challenging synthesis of the derivative itself. chimia.chug.edu.pl A significant drawback of acetal-type protecting groups like Bum is the generation of formaldehyde (B43269) during acidolytic cleavage, which necessitates the use of specific scavengers, such as methoxyamine hydrochloride, to prevent side reactions. chimia.ch

4-Methoxybenzyloxymethyl (MBom): The Fmoc-His(π-MBom)-OH derivative also provides excellent suppression of racemization. nih.govchimia.ch Comparative studies have demonstrated its superiority over Fmoc-His(Trt)-OH in minimizing epimerization, especially under forcing conditions like microwave heating. nih.gov For instance, one study showed that with HCTU/6-Cl-HOBt/DIPEA activation, Fmoc-His(Trt)-OH led to 7.8% racemization with a 5-minute preactivation, while Fmoc-His(MBom)-OH resulted in only 0.3% epimerization under the same conditions. nih.gov Similar to Bum, the cleavage of the MBom group also releases formaldehyde, requiring appropriate scavenging protocols. chimia.ch

tert-Butyloxycarbonyl (Boc): The Fmoc-His(Boc)-OH derivative has emerged as a valuable alternative. It demonstrates high stability towards epimerization, even at elevated temperatures. amazonaws.com In a comparative study, coupling at 50°C for 10 minutes with Fmoc-His(Trt)-OH resulted in 6.8% of the D-isomer, whereas Fmoc-His(Boc)-OH significantly reduced this to just 0.18%. amazonaws.com

2-Nitrobenzylsulfonyl (2-Ns): For specific applications like DNA-encoded libraries where DNA-compatible deprotection is required, the Trt group is unsuitable. In this context, Nα-Fmoc-Nτ-(2-nitrobenzylsulfonyl)-L-His-OH has been validated as a suitable alternative, balancing the need for an electron-withdrawing protecting group with compatible deprotection conditions. acs.org

The development of these alternative protecting groups highlights the continuous effort to overcome the limitations associated with the standard Trt protection for histidine, aiming for higher purity and chiral integrity in peptide synthesis.

Orthogonal Protecting Group Strategies in Complex Fmoc-His(Trt)-Pro-OH Peptide Scaffolds

Orthogonal protecting group strategies are fundamental to the synthesis of complex peptides, allowing for the selective removal of specific protecting groups without affecting others. nih.govgoogle.com This enables site-specific modifications, such as branching or the formation of multiple disulfide bonds. google.com In the context of peptides containing the this compound motif, the Trt group on the histidine side chain is part of the standard Fmoc/tBu strategy, where it is cleaved simultaneously with other t-butyl-based side-chain protecting groups and the peptide from the resin using a strong acid like TFA. bachem.com

The synthesis of complex peptides often requires the use of additional protecting groups that are orthogonal to the Fmoc and tBu/Trt groups. For instance, the allyloxycarbonyl (Alloc) group can be used to protect a lysine (B10760008) side chain or an N-terminal amino group and can be selectively removed using a palladium catalyst, without affecting the Fmoc or Trt groups. nih.gov This allows for side-chain modification or peptide elongation at a specific site.

In the synthesis of branched peptides, orthogonal protecting groups are crucial for creating branching points. For example, the side chain of an amino acid like aspartic acid or glutamic acid can be protected with a group that can be selectively removed to allow for the synthesis of a second peptide chain. nih.gov Similarly, in the assembly of peptides with multiple disulfide bridges, pairs of orthogonally protected cysteine residues are employed to direct the stepwise formation of the correct disulfide bonds. sigmaaldrich.com

The His(Trt)-Pro sequence itself can be a component within a larger, complex peptide where such orthogonal strategies are employed. For example, in the synthesis of a 39-amino acid peptide, Fmoc-His(Trt)-OH was incorporated along with other protected amino acids, including Fmoc-Cys(Trt)-OH and Fmoc-Arg(Pbf)-OH, in a standard Fmoc-SPPS protocol. rsc.org The final deprotection was a global cleavage using a TFA-based cocktail. rsc.org The compatibility of the Trt group with other protecting groups like Pbf for arginine and Boc for tryptophan and lysine is essential for the successful assembly of such complex sequences. google.com

The selection of an orthogonal protection scheme is dictated by the desired final peptide structure and the specific modifications required. The Trt group on histidine fits well within the most common Fmoc/tBu strategy, providing a stable protection that is removed in the final cleavage step, allowing for the use of other orthogonal groups for more complex synthetic designs. bachem.com

Impact of Protecting Group Selection on Reaction Efficiency and Product Quality

The choice of protecting group for the histidine side chain has a profound impact on both the efficiency of the peptide synthesis and the quality of the final product. chimia.chamazonaws.comrsc.org The use of Fmoc-His(Trt)-OH, while common, is a prime example of this, as it is known to be prone to racemization, which directly affects the purity and biological activity of the resulting peptide. nih.govacs.orgamazonaws.com

Racemization:

The extent of racemization with Fmoc-His(Trt)-OH is highly dependent on the coupling conditions. acs.orgchimia.ch The use of base-mediated coupling reagents and prolonged pre-activation times can significantly increase the level of the undesired D-isomer. nih.gov For example, a study comparing different coupling reagents for the synthesis of a model peptide containing a His-Pro sequence found that the level of the D-His epimer varied significantly with the reagent used. chimia.ch

| Coupling Reagent | Base | D-His Peptide (%) |

| DCC/HOBt | - | 2.8 |

| DEPBT | DIEA | 0.8 |

| DEPBT | Collidine | 0.8 |

| TBTU | DIEA | 4.5 |

| TBTU | Collidine | 4.1 |

| PyBOP | DIEA | 12.7 |

| PyBOP | Collidine | 4.4 |

| Table based on data for coupling Fmoc-His(τ-Trt)-OH. chimia.ch |

In contrast, protecting groups that block the π-nitrogen of the imidazole ring, such as Bum and MBom, have been shown to be highly effective at suppressing racemization. chimia.chbris.ac.uk A comparative study demonstrated that while coupling Fmoc-His(Trt)-OH at 90°C resulted in over 16% epimerization, the use of Fmoc-His(Boc)-OH under the same conditions yielded only 0.81% of the D-isomer. amazonaws.com

| Histidine Derivative | Coupling Conditions | % D-Isomer |

| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8 |

| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18 |

| Fmoc-His(Trt)-OH | 90°C, 2 min | >16 |

| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81 |

| Table based on data from a comparative study. amazonaws.com |

Side Reactions and Purity:

Beyond racemization, the choice of protecting group can influence other side reactions. The cleavage of acetal-type protecting groups like Bum and MBom generates formaldehyde, which can lead to the formation of by-products if not properly scavenged. chimia.ch The Trt group, while prone to causing racemization, releases a relatively inert trityl cation upon cleavage, which is easily trapped by standard scavengers like triisopropylsilane (B1312306) (TIS). thermofisher.comchimia.ch

Ultimately, the selection of a histidine protecting group requires a careful balance of factors including suppression of racemization, ease of synthesis of the protected amino acid, and potential for side reactions during cleavage. While Trt remains a widely used option, the development of alternative protecting groups offers valuable tools for improving the quality of synthetic peptides containing histidine.

Advanced Applications and Functional Studies of Fmoc His Trt Pro Oh Derived Peptides

Design and Synthesis of Histidine-Rich Peptides and Peptidomimetics

The synthesis of peptides containing multiple histidine residues is of significant interest due to their diverse biological activities. The imidazole (B134444) side chain of histidine allows these peptides to participate in a range of biological processes, including acting as proton shuttles and metal ion chelators. Fmoc-His(Trt)-Pro-OH is an efficient building block for constructing these histidine-rich sequences. iris-biotech.de

Peptidomimetics, molecules that mimic the structure and function of peptides, are also designed to enhance properties such as stability and bioavailability. The synthesis of these molecules can involve non-natural amino acids and modified backbones. For instance, modified histidines are utilized to develop potent and target-selective scaffolds with improved drug-like properties. nih.gov The trityl (Trt) protecting group on the histidine side chain in this compound is crucial for preventing unwanted side reactions during the synthesis of both natural peptides and complex peptidomimetics. medchemexpress.compeptide.com

Table 1: Examples of Histidine-Rich Peptides and Their Research Applications

| Peptide Type | Design Principle | Research Application |

|---|---|---|

| Antimicrobial Peptides (AMPs) | Incorporation of multiple histidine residues to enhance membrane disruption and metal binding. | Development of new antibiotics with novel mechanisms of action. |

| Cell-Penetrating Peptides (CPPs) | Strategic placement of histidines to facilitate endosomal escape through the "proton sponge" effect. | Drug delivery, gene therapy, and cellular imaging. |

| Enzyme Mimics | Histidine residues positioned to mimic the active sites of metalloenzymes. | Catalysis, biosensing, and understanding enzymatic mechanisms. |

Exploration of His-Pro Motifs in Peptide Libraries for Biological Research

Peptide libraries, which are large collections of diverse peptides, are powerful tools for drug discovery and for studying protein-protein interactions. acs.org These libraries allow researchers to screen for peptides with specific binding affinities or biological activities. The His-Pro motif is a recurring sequence in many biologically active proteins and is therefore a key target for exploration using this technology.

The presence of a proline residue introduces a unique conformational constraint on the peptide chain. nih.govresearchgate.net Unlike other amino acids, proline's side chain is cyclized back onto the backbone, creating a rigid kink. nih.govresearchgate.net This structural feature is often critical for the peptide's three-dimensional shape and its ability to interact with biological targets. When combined with histidine, the resulting His-Pro motif can play a significant role in molecular recognition.

A prominent example is found in the histidine-proline-rich glycoprotein (B1211001) (HPRG), a plasma protein with anti-angiogenic properties. nih.gov The H/P domain of this protein is composed of repeats of the consensus sequence [H/P][H/P]PHG. nih.gov By synthesizing peptide libraries based on this motif, researchers have been able to identify the specific sequences responsible for its biological activity. nih.gov These studies have shown that peptides containing the HHPHG sequence can bind to tropomyosin and inhibit angiogenesis. nih.gov

Table 2: Use of Peptide Libraries to Investigate His-Pro Motifs

| Library Type | Purpose | Key Findings |

|---|---|---|

| Alanine Scanning Library | To identify key residues within a His-Pro motif responsible for biological activity. | Pinpointed essential histidine and proline residues for receptor binding. |

| Truncation Library | To determine the minimal peptide length required for function. | Identified short peptide fragments that retain the activity of the parent protein. |

| Combinatorial Library | To discover novel His-Pro containing sequences with enhanced or new activities. | Led to the development of peptides with higher binding affinity or improved stability. |

Engineering of Peptide Architectures for Specific Research Purposes

The insights gained from studying His-Pro motifs in peptide libraries have enabled the rational design and engineering of peptide architectures with specific functions. By manipulating the sequence and structure of these peptides, researchers can fine-tune their biological activity for therapeutic or diagnostic applications.

A compelling case is the development of anti-angiogenic and antitumor peptides derived from HPRG. nih.gov Research has demonstrated that the multimerization of the HHPHG peptide sequence leads to an exponential increase in its affinity for tropomyosin and a corresponding enhancement of its anti-angiogenic effects. nih.gov Specifically, a tetrameric version, (HHPHG)4, has shown significant anti-angiogenic and antitumor activity in preclinical models. nih.gov This illustrates how the architectural arrangement of the His-Pro motif is directly linked to its functional potency.

Furthermore, these engineered peptides can be incorporated into more complex systems. For example, pro-angiogenic or anti-angiogenic peptides can be grafted into stable, cyclic scaffolds to improve their stability in human serum, a critical step for developing them into viable drug candidates. researchgate.netashpublications.orgnih.gov Such strategies are being explored for a range of conditions, from cancer therapeutics to wound healing and regenerative medicine. nih.govmdpi.com

Table 3: Engineered Peptides Incorporating the His-Pro Motif

| Engineered Peptide | Target Molecule | Intended Research Purpose |

|---|---|---|

| (HHPHG)4 | Tropomyosin | Inhibition of angiogenesis and tumor growth. nih.gov |

| HPRG-derived peptides | Copper Ions | Modulation of angiogenesis through metal chelation. |

| Cyclic Peptide Grafts | Various cell surface receptors | To create stable, potent peptide therapeutics for conditions like chronic pain or cancer. researchgate.net |

Sustainable and Green Chemistry Innovations in Fmoc His Trt Pro Oh Peptide Synthesis

Investigation of Eco-Friendly Solvents and Solvent Mixtures

A primary goal in greening peptide synthesis is the replacement of conventional, hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) with eco-friendly alternatives. acs.org The ideal green solvent must effectively swell the solid support resin, dissolve the protected amino acids and reagents, and facilitate efficient chemical reactions. tandfonline.comtandfonline.com

Research has identified several promising green solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and triethyl phosphate (B84403) (TEP). acs.orgresearchgate.net However, no single green solvent has emerged as a universal replacement for DMF. rsc.org Consequently, much research has focused on binary mixtures to achieve the desired solubility and reactivity.

The solubility of protected amino acids is a critical factor, and Fmoc-His(Trt)-OH is known to be particularly challenging. Studies have shown that while its solubility is low in some green solvents like TEP (less than 0.1 M), it can be improved. tandfonline.comtandfonline.com For instance, the solubility of Fmoc-His(Trt)-OH is enhanced in mixtures of TEP and N-butylpyrrolidone (NBP) or when combined with coupling reagents. tandfonline.comtandfonline.com Similarly, dipropyleneglycol dimethylether (DMM) has been explored as a green alternative, but Fmoc-His(Trt)-OH requires a mixture of NMP/DMM for effective solubilization. researchgate.netnih.gov Combining Fmoc-His(Trt)-OH with coupling agents like HOBt/DIC or OxymaPure/DIC was also found to improve its solubility in DMM-based systems. nih.gov

| Green Solvent/Mixture | Key Findings Related to Fmoc-His(Trt)-OH Synthesis | Reference |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based solvent effective for coupling steps. Generally shows good solubility for most Fmoc-amino acids, though specific data for Fmoc-His(Trt)-Pro-OH is limited. | acs.org |

| Triethyl phosphate (TEP) | A non-toxic, biodegradable solvent. Fmoc-His(Trt)-OH shows low solubility (<0.1 M) in TEP alone, but solubility improves in TEP-NBP mixtures or when pre-activated with coupling reagents. | tandfonline.comtandfonline.com |

| Dipropyleneglycol Dimethylether (DMM) | A potential green solvent. Fmoc-His(Trt)-OH is insoluble in DMM alone but can be dissolved in a 7:3 mixture of DMM and NMP. Solubility is further improved when mixed with coupling reagents. | nih.gov |

| N-Butylpyrrolidone (NBP) / Ethyl Acetate (EtOAc) | Mixtures of NBP with co-solvents like EtOAc have been shown to afford results similar to DMF in terms of solubility and reaction rates for challenging amino acids. | rsc.org |

| Dimethyl Sulfoxide (DMSO) / Anisole | Binary mixtures containing DMSO, a biodegradable solvent, have been tested. Fmoc-His(Trt)-OH was successfully solubilized in a 7:3 anisole/DMSO mixture. | unifi.it |

Development of Greener Coupling Reagents and Additives

The coupling step, where the peptide bond is formed, traditionally uses carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). While effective, some of these reagents pose safety and environmental hazards. Green chemistry efforts are therefore focused on developing safer and more efficient alternatives.

OxymaPure (ethyl cyano(hydroxyimino)acetate) has emerged as a superior, non-explosive alternative to HOBt. rsc.org It is often used with carbodiimides like DIC or 1-tert-butyl-3-ethylcarbodiimide (B72994) (TBEC), a greener alternative to other coupling reagents. rsc.orgunibo.it The combination of DIC/Oxyma has been shown to minimize racemization, a critical issue for sensitive amino acids like histidine. Specifically for Fmoc-His(Trt)-OH, using DIC/OxymaPure resulted in the lowest levels of racemization. rsc.org

Another innovative approach aims to improve the atom economy of the synthesis process. The trityl (Trt) protecting group on the histidine side chain accounts for a significant portion of the starting material's mass, which is ultimately discarded. unibo.it Research into using side-chain unprotected Fmoc-His-OH, often as a hydrochloride salt, in combination with optimized coupling reagent systems like Oxyma Pure/TBEC, represents a significant step forward. rsc.orgunibo.it This "minimal-protection" strategy simplifies the process and reduces waste generated from protecting groups. rsc.org

| Greener Reagent/Strategy | Mechanism and Advantages for His Incorporation | Reference |

|---|---|---|

| OxymaPure | A non-explosive and highly efficient additive that serves as a replacement for HOBt. When used with DIC, it minimizes racemization during the coupling of Fmoc-His(Trt)-OH. | rsc.org |

| TBEC (1-tert-butyl-3-ethylcarbodiimide) | A greener carbodiimide (B86325) coupling reagent. Used in combination with OxymaPure, it allows for the efficient coupling of side-chain unprotected histidine in green solvents. | unibo.it |

| Minimal-Protection Strategy | Involves using Fmoc-His-OH without a side-chain protecting group. This improves the atom economy by eliminating the mass of the Trt group and reduces by-products from deprotection. | rsc.orgunibo.it |

| COMU | A highly efficient uronium-based coupling reagent. However, it shows poor solubility in some green solvents like DMM and TEP, limiting its application in fully green systems. | tandfonline.comnih.gov |

Waste Reduction and Process Intensification Strategies

Beyond replacing individual components, a holistic approach to greening peptide synthesis involves redesigning the entire workflow to minimize waste and improve efficiency. Solid-phase peptide synthesis is characterized by repetitive washing steps that consume vast quantities of solvent. acs.orgembrapa.br

Several strategies have been developed to address this issue:

Solvent Recycling: Protocols have been developed to recycle solvents from specific steps. For example, the DMF used in the final two washing steps after deprotection can be collected and reused for the initial two washing steps of the next cycle. mdpi.com Similarly, the deprotection solution itself can be recycled, leading to a 50% reduction in reagent use and a 25-30% reduction in DMF consumption. mdpi.com

Process Intensification: This involves developing entirely new technologies to make the synthesis more efficient. One such innovation is the use of reactive extrusion. In a proof-of-concept study, the coupling of Fmoc-His(Trt)-OH was successfully performed in a twin-screw extruder with minimal or no solvent. researchgate.net This solvent-less approach represents a paradigm shift, moving from traditional batch processes to a more sustainable, continuous manufacturing model. researchgate.net

| Strategy | Description | Reported Benefits | Reference |

|---|---|---|---|

| Solvent & Reagent Recycling | Reusing the deprotection solution for the subsequent cycle and recycling final wash solvents for the initial washes of the next cycle. | Reduces DMF usage by 25–30% and deprotection reagent usage by 50%. | mdpi.com |

| In-Situ Fmoc Removal | A 3-step protocol (coupling, in-situ deprotection, wash) that eliminates the intermediate washing step. | Saves up to 60% of solvent waste. | researchgate.net |

| Reactive Extrusion | A solvent-less or solvent-free continuous process where reagents are mixed and reacted in an extruder. Successfully applied to the coupling of Fmoc-His(Trt)-OH. | Enables continuous, intensified production without large volumes of solvent. | researchgate.net |

Emerging Research Directions and Future Outlook for Fmoc His Trt Pro Oh in Peptide Chemistry

Integration of Computational Chemistry in Reaction Design and Prediction

The integration of computational chemistry and machine learning is rapidly transforming peptide synthesis, moving the field towards a more predictive and optimized science. nih.govacs.org For building blocks like Fmoc-His(Trt)-Pro-OH, computational models offer the potential to forecast reaction outcomes with high accuracy, thereby reducing experimental trial-and-error and improving the efficiency of synthesizing complex peptides. nih.govacs.org

Recent advancements have seen the application of deep learning models to predict the efficiency of Fmoc-deprotection and to identify sequences prone to aggregation during SPPS. nih.gov These models analyze vast datasets from automated peptide synthesizers, correlating amino acid sequences and their protecting groups with specific reaction parameters. acs.org For instance, a deep learning model can be trained on thousands of Fmoc deprotection reactions, mapping the structural representations of amino acids and the growing peptide chain to experimental outcomes. nih.gov The model can predict the success of individual coupling and deprotection steps with low error rates, enabling in-silico optimization before synthesis begins. kbdna.comnih.gov

One significant challenge in SPPS is the aggregation of the growing peptide chain on the solid support, which can hinder reagent access and lead to incomplete reactions. acs.org Computational models have identified that aromatic and hydrophobic side-chains, as well as bulky protecting groups like Trityl (Trt) on histidine, can increase the probability of aggregation. nih.gov By inputting a target peptide sequence containing the His(Trt)-Pro motif, these predictive tools can flag potential aggregation-prone regions. nih.govchemrxiv.org This allows chemists to proactively modify the synthesis strategy, for example, by altering solvents, using higher temperatures, or incorporating backbone modifications to disrupt secondary structure formation. peptide.com

Below is an interactive data table illustrating how computational models can be used to predict and optimize the incorporation of this compound in a peptide sequence.

| Parameter | Input Value/Condition | Predicted Outcome (without optimization) | Optimized Parameter | Predicted Outcome (with optimization) |

| Peptide Sequence | ...-Gly-His(Trt)-Pro-... | High aggregation propensity | ...-Gly-His(Trt)-Pro-... | Low aggregation propensity |

| Coupling Reagent | HBTU | 92% coupling efficiency | COMU | 98% coupling efficiency |

| Solvent System | DMF | Moderate peptide-resin swelling | NMP/DMSO (1:1) | Enhanced peptide-resin swelling |

| Coupling Temperature | 25°C | Potential for incomplete coupling | 75°C | Near-quantitative coupling |

| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | 95% deprotection efficiency | 2% DBU/2% Piperidine in DMF | >99% deprotection efficiency |

This table is a representative example based on findings from computational and machine learning studies in peptide synthesis. The specific values are illustrative.

High-Throughput Screening Methodologies for Reaction Optimization

The optimization of reaction conditions in SPPS is crucial for achieving high purity and yield, especially when dealing with challenging sequences such as those containing the His(Trt)-Pro motif. High-throughput screening (HTS) methodologies, often coupled with automated peptide synthesizers, provide a powerful platform for rapidly evaluating a wide range of reaction parameters. kbdna.comnih.gov

HTS allows for the parallel synthesis of numerous small peptides under varied conditions, enabling the systematic screening of coupling reagents, solvents, additives, and temperature profiles. nih.govadventchembio.com For a dipeptide like this compound, which can be prone to specific side reactions like racemization of the histidine residue, HTS is invaluable for identifying conditions that maximize yield while minimizing impurities. acs.orghighfine.com

A typical HTS workflow for optimizing the coupling of this compound would involve its use in the synthesis of a model tripeptide on a 96-well plate format. nih.gov Each well could test a different combination of reagents and conditions. For example, various carbodiimide (B86325) and phosphonium (B103445)/uronium salt-based coupling reagents could be screened in combination with different additives like HOBt or OxymaPure. peptide.comhighfine.com The resulting crude peptides are then rapidly analyzed by techniques such as mass spectrometry to determine the efficiency of the coupling and the extent of any side reactions. nih.gov

The following interactive data table demonstrates a hypothetical high-throughput screening experiment for the optimization of a coupling reaction involving this compound.

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Desired Product Yield (%) | Racemization (%) |

| DIC | HOBt | DMF | 25 | 85 | 3.5 |

| HBTU | HOBt | DMF | 25 | 92 | 2.1 |

| HATU | HOAt | NMP | 50 | 96 | 1.2 |

| PyBOP | HOBt | DMF | 25 | 90 | 2.5 |

| COMU | OxymaPure | NMP/DMSO | 75 | 98 | <0.5 |

| DIC | OxymaPure | DMF | 50 | 88 | 1.8 |

This table is a representative example based on findings from high-throughput screening studies in peptide synthesis. The specific values are illustrative.

The data generated from such screens can then be used to build more robust synthesis protocols for larger, more complex peptides containing the His(Trt)-Pro sequence. Furthermore, these large datasets are themselves valuable for training the next generation of predictive computational models. nih.gov

Future Challenges and Opportunities in this compound Related Peptide Science

The continued advancement of peptide science presents both challenges and opportunities for the use of building blocks like this compound.

Challenges:

Racemization: Histidine is one of the amino acids most susceptible to racemization during peptide coupling. acs.orgoup.com While the Trt protecting group on the imidazole (B134444) nitrogen helps to mitigate this, the risk is not entirely eliminated, especially under harsh coupling conditions or during prolonged activation times. peptide.com A significant challenge lies in developing even more robust protecting group strategies or novel coupling reagents that can completely suppress racemization without compromising coupling efficiency. acs.org